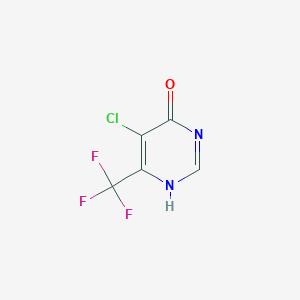
5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is a pyrimidine derivative with the IUPAC name 5-chloro-6-(trifluoromethyl)-4(1H)-pyrimidinone . It has a molecular weight of 198.53 and its physical form is a white to yellow solid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in various studies . For instance, one study reports a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is 1S/C5H2ClF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) .Physical And Chemical Properties Analysis
5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is a white to yellow solid . Its unique physicochemical properties are thought to contribute to its biological activities .Aplicaciones Científicas De Investigación
5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine: A Comprehensive Analysis of Scientific Research Applications:
Synthesis of Camptothecin Derivatives
This compound is used as a building block in the synthesis of camptothecin derivatives, which are potent anti-cancer agents. Specifically, it may be used in the synthesis of 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20 S)-camptothecin .
Surface Chemistry
The related compound 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol can form a stable monolayer on gold surfaces, indicating potential applications in surface chemistry and material sciences .
Anti-Inflammatory Agents
Derivatives of trifluoromethylpyrimidine have been recognized as inhibitors of NF-κB and AP-1, which are proteins involved in inflammatory responses. This suggests potential applications in developing anti-inflammatory drugs .
Ophthalmic Treatments
Trifluoromethyl groups are found in FDA-approved drugs like Travoprost, used for treating glaucoma. While not directly related to 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine, this highlights the importance of trifluoromethyl groups in medicinal chemistry .
Pharmacological Research
Compounds with the trifluoromethylpyrimidine structure have been evaluated for their pharmacological properties, including their potential neuroprotective effects against neurotoxicity induced by MPTP, a prodrug to the neurotoxin MPP+ .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridines, a related group of compounds, have been used in the pharmaceutical and agrochemical industries, suggesting a broad range of potential targets .
Mode of Action
Trifluoromethylpyridines, which share a similar structure, are thought to exert their biological activities through the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Result of Action
Related trifluoromethylpyridines have been used in the protection of crops from pests and in pharmaceutical applications , suggesting a potential for diverse biological effects.
Propiedades
IUPAC Name |
5-chloro-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYUZNDUQQINCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476614 |
Source


|
| Record name | 5-CHLORO-4-HYDROXY-6-TRIFLUOROMETHYL-PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine | |
CAS RN |
126538-83-8 |
Source


|
| Record name | 5-Chloro-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126538-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-CHLORO-4-HYDROXY-6-TRIFLUOROMETHYL-PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)
![[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164454.png)
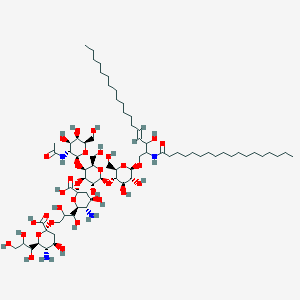
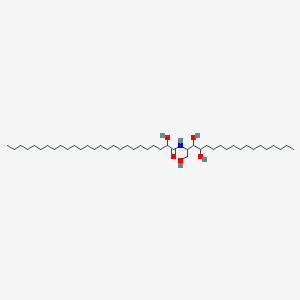
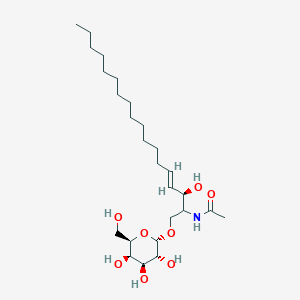

![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)


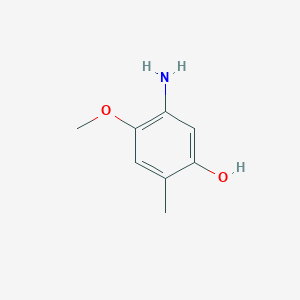

![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)
![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)